Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzofuran ring fused with a boronic ester group, making it a valuable intermediate in organic synthesis and various chemical reactions. The unique structure of this compound allows it to participate in a wide range of chemical transformations, making it an important tool in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Boronic Ester Group: The boronic ester group is introduced through a borylation reaction, often using reagents such as bis(pinacolato)diboron or pinacolborane in the presence of a palladium or copper catalyst
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group into various reduced forms, such as boranes.
Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium or copper catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate
Major Products:
Oxidation: Boronic acids or phenols.
Reduction: Boranes or alcohols.
Substitution: Biaryl compounds or alkenes
Scientific Research Applications
Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors and fluorescent probes for biological imaging
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide .
Uniqueness: Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate stands out due to its unique benzofuran ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and the development of novel bioactive compounds .
Properties
IUPAC Name |
methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO5/c1-15(2)16(3,4)22-17(21-15)11-8-6-7-10-9-12(14(18)19-5)20-13(10)11/h6-8,12H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJMPEGVRVSXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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